molecular formula C10H22N2 B039732 Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) CAS No. 114409-91-5

Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI)

Cat. No. B039732
CAS RN: 114409-91-5
M. Wt: 170.3 g/mol
InChI Key: DQGHKEGZZQBHHA-NXEZZACHSA-N
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Description

Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic organic compound that is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is not well understood. However, it is believed to interact with various receptors in the brain, including dopamine, serotonin, and histamine receptors. This interaction results in the modulation of neurotransmitter activity, leading to various physiological effects.
Biochemical and Physiological Effects:
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have antihistaminic, antipsychotic, and antidepressant properties. Additionally, it has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is its versatility in the synthesis of various drugs. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI). One potential direction is the investigation of its potential as a chiral auxiliary in asymmetric synthesis. Another direction is the exploration of its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.
Conclusion:
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is a versatile and important compound in the pharmaceutical industry. Its unique properties make it an attractive starting material for the synthesis of various drugs. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential applications of this compound in the future.

Synthesis Methods

Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of 2,5-dimethylpiperazine with sodium hydride in the presence of a solvent such as tetrahydrofuran. This method yields a high purity product with a good yield. Another method involves the reaction of 2,5-dimethylpiperazine with a chloroformate derivative in the presence of a base such as triethylamine. This method is suitable for large-scale production of the compound.

Scientific Research Applications

Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It is used as a starting material for the synthesis of various drugs such as antihistamines, antipsychotics, and antidepressants. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

(2S,5S)-2,5-di(propan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHKEGZZQBHHA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(CN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN[C@H](CN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-2,5-Bis(isopropyl)piperazine

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